molecular formula C9H14N2O2S B1271422 (R)-4-Cyano-thiazolidine-3-carboxylic acid tert-butyl ester CAS No. 391248-15-0

(R)-4-Cyano-thiazolidine-3-carboxylic acid tert-butyl ester

Cat. No.: B1271422
CAS No.: 391248-15-0
M. Wt: 214.29 g/mol
InChI Key: HTZOKOCBWIYDLT-SSDOTTSWSA-N
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Description

®-4-Cyano-thiazolidine-3-carboxylic acid tert-butyl ester is a chemical compound that belongs to the thiazolidine family Thiazolidines are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-4-Cyano-thiazolidine-3-carboxylic acid tert-butyl ester typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a cyanoacetamide derivative with a thiol compound in the presence of a base. The reaction proceeds through nucleophilic addition and cyclization to form the thiazolidine ring. The tert-butyl ester group is introduced through esterification reactions using tert-butyl alcohol and an acid catalyst.

Industrial Production Methods

Industrial production of ®-4-Cyano-thiazolidine-3-carboxylic acid tert-butyl ester may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the desired product in its pure form.

Chemical Reactions Analysis

Types of Reactions

®-4-Cyano-thiazolidine-3-carboxylic acid tert-butyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the cyano group to an amine group using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano group or ester group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, alcohols, or thiols under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted thiazolidine derivatives with various functional groups.

Scientific Research Applications

®-4-Cyano-thiazolidine-3-carboxylic acid tert-butyl ester has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ®-4-Cyano-thiazolidine-3-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets and pathways. The cyano group and thiazolidine ring can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The compound’s effects may be mediated through pathways involving oxidative stress, apoptosis, or signal transduction.

Comparison with Similar Compounds

Similar Compounds

    Thiazole: A five-membered ring containing sulfur and nitrogen, similar to thiazolidine but with different chemical properties.

    Thiadiazole: Contains both sulfur and nitrogen atoms in a five-membered ring, with diverse biological activities.

    Triazole: A five-membered ring with three nitrogen atoms, known for its pharmacological properties.

Uniqueness

®-4-Cyano-thiazolidine-3-carboxylic acid tert-butyl ester is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. Its cyano group and tert-butyl ester group differentiate it from other thiazolidine derivatives, making it a valuable compound for research and development in various fields.

Properties

IUPAC Name

tert-butyl (4R)-4-cyano-1,3-thiazolidine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O2S/c1-9(2,3)13-8(12)11-6-14-5-7(11)4-10/h7H,5-6H2,1-3H3/t7-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTZOKOCBWIYDLT-SSDOTTSWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CSCC1C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CSC[C@H]1C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70374109
Record name tert-Butyl (4R)-4-cyano-1,3-thiazolidine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70374109
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

391248-15-0
Record name tert-Butyl (4R)-4-cyano-1,3-thiazolidine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70374109
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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